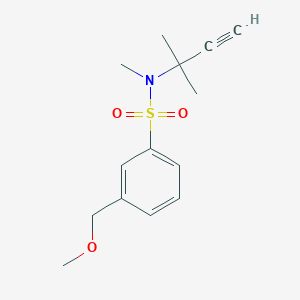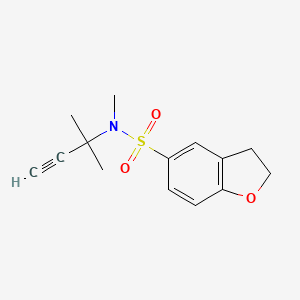
2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline is a chemical compound that belongs to the class of anilines. It is a synthetic compound that is used in scientific research for various purposes. This compound has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline has been shown to have biochemical and physiological effects in vitro. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline in lab experiments include its synthetic availability and its potential applications in medicinal chemistry. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Studies to evaluate the potential toxicity of this compound.
3. Studies to evaluate the efficacy of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases.
4. Studies to develop new derivatives of this compound with improved potency and selectivity.
5. Studies to evaluate the pharmacokinetic properties of this compound in vivo.
Conclusion:
In conclusion, 2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline is a synthetic compound that has potential applications in scientific research. It has been studied for its anticancer and anti-inflammatory properties, and it has been found to have biochemical and physiological effects in vitro. However, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline involves the reaction between 2-ethylsulfonyl aniline and 2-methyl-2-morpholin-4-ylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline has potential applications in scientific research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as a therapeutic agent for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-ethylsulfonyl-N-(2-methyl-2-morpholin-4-ylpropyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-4-22(19,20)15-8-6-5-7-14(15)17-13-16(2,3)18-9-11-21-12-10-18/h5-8,17H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZUVTANWIHTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NCC(C)(C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)

![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)